

Application Notes and Protocols for 2-(Chloromethyl)pyrimidine Nucleophilic Substitution Reactions

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Compound of Interest

Compound Name: 2-(Chloromethyl)pyrimidine

Cat. No.: B1313406

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Introduction

2-(Chloromethyl)pyrimidine hydrochloride is a versatile and reactive building block in medicinal chemistry and drug discovery.[1] Its utility stems from the presence of a reactive chloromethyl group attached to a pyrimidine scaffold, a privileged structure found in a wide array of therapeutic agents.[1][2] The pyrimidine nucleus is a fundamental heterocyclic motif present in nucleic acids and numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This document provides detailed application notes and generalized protocols for the use of **2-(chloromethyl)pyrimidine** hydrochloride in the synthesis of diverse 2-substituted pyrimidine derivatives through nucleophilic substitution reactions.

Reaction Principle

The primary mode of reactivity for **2-(chloromethyl)pyrimidine** is nucleophilic substitution at the methylene carbon of the chloromethyl group.[3] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of this carbon, making it susceptible to attack by a variety of nucleophiles.[3][4] The reaction typically proceeds via a

bimolecular nucleophilic substitution (SN2) mechanism, involving a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.[3]

Given that the starting material is often the hydrochloride salt, a base is typically required to neutralize the HCl and free the pyrimidine base for reaction.[4]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(chloromethyl)pyrimidine** and its hydrochloride salt is presented below.

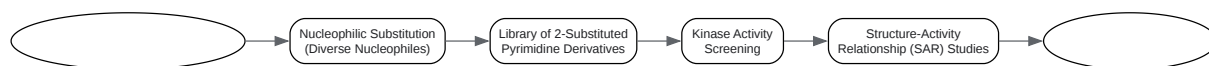
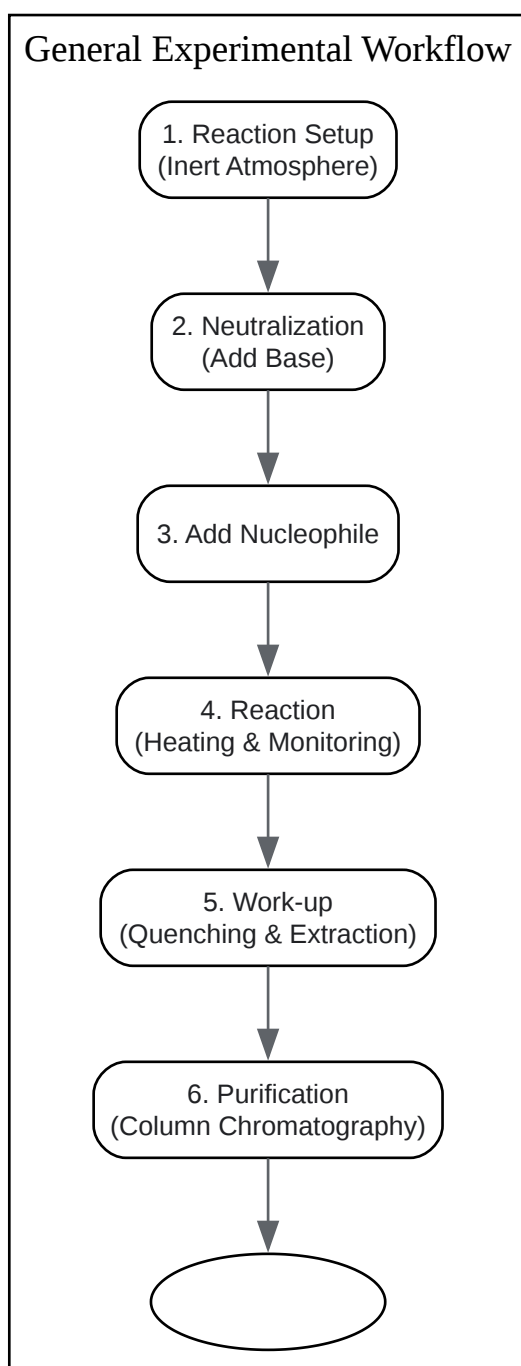
Property	2-(Chloromethyl)pyrimidine	2-(Chloromethyl)pyrimidine Hydrochloride
CAS Number	54198-88-8	936643-80-0
Molecular Formula	C ₅ H ₅ ClN ₂	C ₅ H ₅ ClN ₂ · HCl
Molecular Weight	128.56 g/mol	165.02 g/mol
Appearance	Brown liquid	White to yellow or pale brown crystalline solid
Melting Point	Not available	120-140 °C
Boiling Point	101-103 °C at 26 Torr	Not available
Solubility	Not available	Soluble in DMF and DMSO

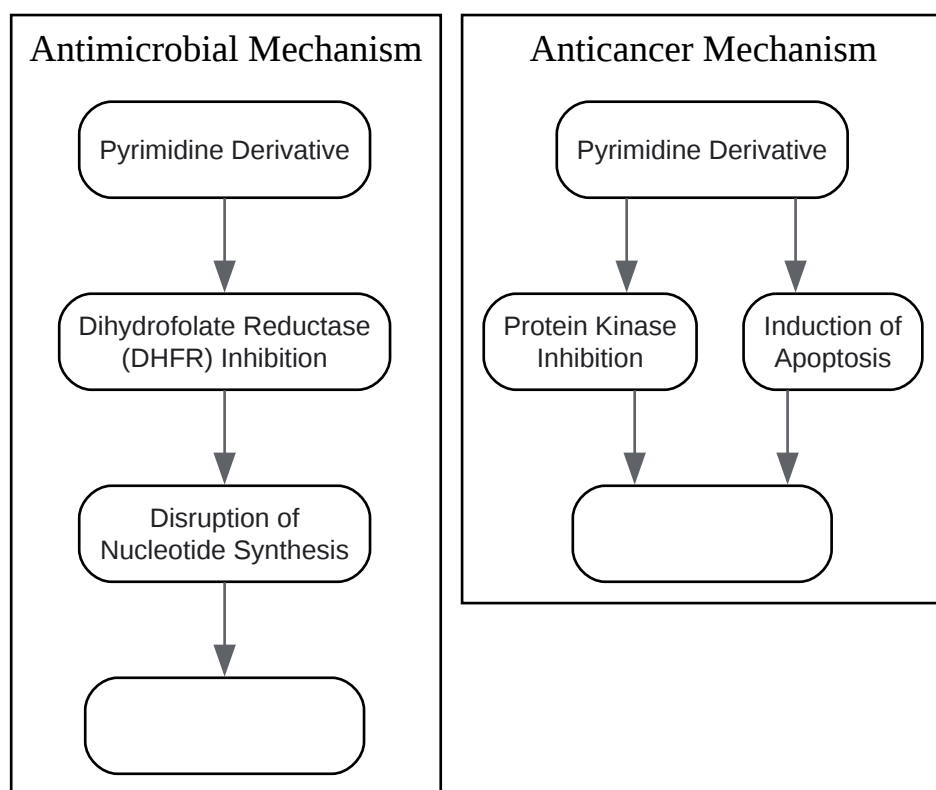
(Data compiled from multiple sources)[3][5]

General Experimental Workflow

The general workflow for conducting nucleophilic substitution reactions with **2-(chloromethyl)pyrimidine** hydrochloride is depicted below. This process involves neutralization of the hydrochloride salt, addition of the nucleophile, reaction monitoring, and subsequent work-up and purification.

General Experimental Workflow





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